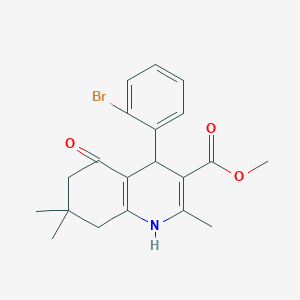

![molecular formula C18H17N3O3 B5182885 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds, which are known to have a variety of biological activities. DMNQ has been studied for its potential as an electron acceptor in biological systems, as well as for its ability to generate reactive oxygen species (ROS) and induce oxidative stress.

Mechanism of Action

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in biological systems, accepting electrons from complex I and II of the ETC. This leads to the formation of superoxide radicals, which can then be converted to other ROS such as hydrogen peroxide and hydroxyl radicals. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can also directly generate ROS through redox cycling, which involves the transfer of electrons between 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and other redox-active molecules.

Biochemical and Physiological Effects:

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and damage to cells and tissues, leading to apoptosis and necrosis. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to affect the activity of various enzymes, including cytochrome c oxidase and NADH dehydrogenase. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit mitochondrial respiration and ATP synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its ability to generate ROS and induce oxidative stress, which can be useful in studying the effects of oxidative damage on cells and tissues. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is its potential toxicity, as it can induce cell death and damage to tissues. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be unstable and may require special handling and storage conditions.

Future Directions

There are several future directions for research involving 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is in the development of new therapies for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to induce cell death in cancer cells.

Synthesis Methods

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized through a multistep process starting from 3,4-dimethylaniline and 3-nitrophthalic acid. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization. The final product is obtained as a yellow crystalline solid, which is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is in the field of electron transport chain (ETC) research. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in ETC, which allows researchers to study the flow of electrons in biological systems. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been used to study the effects of oxidative stress on cells and tissues, as it can generate ROS and induce oxidative damage.

properties

IUPAC Name |

4-(3,4-dimethylanilino)-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-8-9-13(10-12(11)2)19-16-14-6-4-5-7-15(14)20(3)18(22)17(16)21(23)24/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKENMRSFREPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)

![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)

![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)

![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)

![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)

![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)

![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)

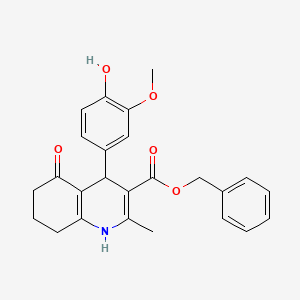

![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)